2-Nonanol (CAS 628-99-9) is a nine-carbon secondary aliphatic alcohol characterized by a hydroxyl group at the C2 position. As a colorless liquid with a boiling point of 193–194 °C and a density of 0.827 g/mL, it serves as a critical intermediate in organic synthesis, a specialized solvent in biphasic extractions, and a high-value active ingredient in flavor and fragrance formulations . Unlike primary alcohols or shorter-chain homologs, 2-Nonanol offers a highly specific balance of lipophilicity (LogP ~3.48) and controlled volatility. Its unique structural profile makes it an essential procurement target for applications requiring precise sensory thresholds, targeted phase-partitioning behavior in industrial chemical processes, and high-yield enantioselective biocatalysis [1].
Substituting 2-Nonanol with its primary isomer (1-Nonanol) or shorter-chain secondary alcohols (such as 2-Octanol) introduces severe process and formulation risks. In sensory and fragrance applications, moving the hydroxyl group from the C2 to the C1 position drastically alters olfactory receptor binding affinity, resulting in a primary alcohol that acts as a strong agonist and can easily overpower delicate flavor matrices [1]. In extraction and biphasic biocatalysis workflows, substituting 2-Nonanol with 2-Octanol increases aqueous solubility by more than four-fold, leading to unacceptable solvent loss into the aqueous phase and complicating downstream recovery [2]. Consequently, procurement must strictly specify 2-Nonanol to maintain reproducible phase behavior, extraction selectivity, and sensory integrity.
In fragrance engineering, positional isomers are not interchangeable. Calcium imaging of HEK293 cells co-expressing the OR1G1 olfactory receptor demonstrates that while 1-Nonanol is a strong agonist, 2-Nonanol is weak or inactive[1]. This strict positional dependence of the hydroxyl group means that 2-Nonanol provides a distinct, milder sensory profile that cannot be replicated by the primary alcohol.
| Evidence Dimension | OR1G1 Olfactory Receptor Activation |
| Target Compound Data | 2-Nonanol (Weak/Inactive agonist) |
| Comparator Or Baseline | 1-Nonanol (Strong agonist) |
| Quantified Difference | Complete loss of strong agonist activity when shifting the hydroxyl group from C1 to C2 |
| Conditions | Calcium imaging of HEK293 cells co-expressing OR1G1/Gα16 |
Prevents formulation failure by ensuring the selected alcohol provides the intended mild green/fruity notes without overpowering the sensory matrix.
For liquid-liquid extraction and biphasic reactions, solvent loss to the aqueous phase is a critical cost driver. Quantitative solubility data shows that 2-Nonanol has an aqueous solubility of 0.250 mg/mL (Log P = 3.48), whereas the shorter-chain homolog 2-Octanol has a solubility of 1.12 mg/mL (Log P = 3.03) [1]. This ~4.5-fold reduction in aqueous solubility makes 2-Nonanol vastly superior for maintaining stable organic phases with minimal aqueous contamination.
| Evidence Dimension | Aqueous Solubility and Log P |
| Target Compound Data | 2-Nonanol (0.250 mg/mL; Log P = 3.48) |
| Comparator Or Baseline | 2-Octanol (1.12 mg/mL; Log P = 3.03) |
| Quantified Difference | 4.48-fold lower aqueous solubility for 2-Nonanol |
| Conditions | Equilibrium aqueous concentration at standard conditions |
Minimizes solvent replenishment costs and reduces product loss to the aqueous phase in industrial extraction workflows.
In the continuous recovery of ethanol from fermentation broths, the separation factor (selectivity of ethanol over water) dictates energy efficiency. 2-Nonanol achieves a separation factor (α) of 193, outperforming 2-Octanol, which achieves an α of 180[1]. Although 2-Nonanol has a lower overall distribution coefficient (KDE = 0.026 vs 0.112), its higher selectivity makes it highly valuable when water co-extraction must be strictly minimized.
| Evidence Dimension | Separation Factor (α) for Ethanol/Water |
| Target Compound Data | 2-Nonanol (α = 193; KDE = 0.026) |
| Comparator Or Baseline | 2-Octanol (α = 180; KDE = 0.112) |
| Quantified Difference | 7.2% higher selectivity (separation factor) for 2-Nonanol |
| Conditions | Liquid-liquid extraction of ethanol from aqueous solutions at 33 °C |
Drives down the energy required for downstream solvent regeneration by minimizing the amount of water co-extracted with the target alcohol.
Driven by its high Log P (3.48) and low aqueous solubility (0.250 mg/mL), 2-Nonanol is an optimal solvent for liquid-liquid extraction of alcohols (like ethanol) from fermentation broths. Its superior separation factor (α = 193) compared to 2-Octanol ensures high selectivity against water, minimizing the energy required for downstream solvent regeneration [1].
Because 2-Nonanol fails to strongly activate the OR1G1 olfactory receptor—unlike its highly potent primary isomer, 1-Nonanol—it provides a distinct, milder sensory profile. This allows formulators to use it as a targeted building block in complex flavor matrices without the risk of overpowering the formulation, a common failure mode when substituting with primary alcohols [2].
2-Nonanol serves as a critical substrate and product in biocatalytic redox reactions. Its specific chain length and secondary hydroxyl position make it a prime target for enantioselective reduction from 2-nonanone using specific alcohol dehydrogenases. The resulting enantiopure (S)- or (R)-2-nonanol is then utilized as a chiral building block for agricultural pheromones and advanced liquid crystals [3].
Irritant